molecular formula C11H15NO B11746120 (3R,5S)-3-methyl-5-phenylmorpholine

(3R,5S)-3-methyl-5-phenylmorpholine

Cat. No.: B11746120
M. Wt: 177.24 g/mol
InChI Key: CFYYZVBTTYROOE-MWLCHTKSSA-N
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Description

(3R,5S)-3-methyl-5-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a methyl group at the 3rd position and a phenyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-methyl-5-phenylmorpholine can be achieved through several methods. One common approach involves the stereoselective reduction of a diketone precursor using a diketoreductase enzyme. This method ensures high enantioselectivity and yields the desired chiral centers efficiently .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. For instance, the use of recombinant ketoreductase in the presence of co-factors such as NADH or NADPH facilitates the reduction of diketone precursors under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-methyl-5-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,5S)-3-methyl-5-phenylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism by which (3R,5S)-3-methyl-5-phenylmorpholine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3R,5S)-3-methyl-5-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1

InChI Key

CFYYZVBTTYROOE-MWLCHTKSSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2

Canonical SMILES

CC1COCC(N1)C2=CC=CC=C2

Origin of Product

United States

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